Bromomethanesulfonyl bromide
Overview
Description
Bromomethanesulfonyl bromide is a chemical compound with the IUPAC name bromomethanesulfonyl bromide . It has a molecular weight of 237.9 .
Synthesis Analysis
Bromomethanesulfonyl bromide can be synthesized from sym-trithiane . The process involves charging a flask with sym-trithiane suspended in water, and adding bromine while maintaining the flask temperature around 40°C . After the addition of bromine, the reaction mixture is stirred, then transferred to a separatory funnel . The organic layer is separated, and the aqueous layer is extracted with methylene chloride .Molecular Structure Analysis
The molecular formula of Bromomethanesulfonyl bromide is CH2Br2O2S . The InChI code is 1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 .Chemical Reactions Analysis
Bromomethanesulfonyl bromide reacts with alkene via addition to the C=C double bond with the formation of α,β’-dibromo sulfones . These sulfones can undergo dehydrobromination and desulfonation by the action of bases to give conjugated dienes .Physical And Chemical Properties Analysis
Bromomethanesulfonyl bromide has a molecular weight of 237.9 . The specific physical and chemical properties such as density, boiling point, and melting point are not available in the search results .Scientific Research Applications
Synthesis of Hypervalent Bromine Compounds
Bromomethanesulfonyl bromide plays a significant role in the synthesis of hypervalent bromine compounds . These compounds are crucial in homogeneous oxidation catalysis. Despite the higher reactivity of hypervalent bromine compounds compared to their isoelectronic iodine analogues, the corresponding λ3-bromanes are much less explored .
α-Bromination Reaction of Carbonyl Compounds
The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . Bromomethanesulfonyl bromide could potentially be used as a brominating reagent in this reaction .
Mechanism of Action
Target of Action
Bromomethanesulfonyl bromide primarily targets alkenes . Alkenes are unsaturated hydrocarbons containing at least one carbon-carbon double bond. They play a crucial role in many chemical reactions due to their reactivity.
Mode of Action
Bromomethanesulfonyl bromide interacts with alkenes through an addition reaction to the carbon-carbon double bond . This reaction follows a radical mechanism, leading to the formation of α,β’-dibromo sulfones .
Biochemical Pathways
The interaction of bromomethanesulfonyl bromide with alkenes affects the biochemical pathway leading to the formation of conjugated dienes . The α,β’-dibromo sulfones, which are the initial products of the reaction, undergo dehydrobromination and desulfonation under the action of bases . This results in the formation of conjugated dienes, which are compounds with alternating single and double bonds.
Result of Action
The result of bromomethanesulfonyl bromide’s action is the formation of conjugated dienes . These compounds are important in various chemical reactions and have applications in polymer chemistry due to their ability to undergo polymerization.
Action Environment
The action of bromomethanesulfonyl bromide is influenced by environmental factors such as temperature and the presence of other reactants . For example, the reaction with alkenes is carried out in anhydrous methylene chloride at 0°C . The reaction mixture is then exposed to ambient light at room temperature . The presence of bases is also necessary for the dehydrobromination and desulfonation reactions .
properties
IUPAC Name |
bromomethanesulfonyl bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Br2O2S/c2-1-6(3,4)5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQDPSRFJGYOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Br2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450528 | |
Record name | bromomethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonyl bromide | |
CAS RN |
54730-18-6 | |
Record name | bromomethanesulfonyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20450528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.